1-(2,5-dichlorophenyl)-3-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-3-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N7O2/c16-10-1-2-11(17)12(7-10)21-15(26)19-5-6-23-14(25)4-3-13(22-23)24-9-18-8-20-24/h1-4,7-9H,5-6H2,(H2,19,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODMZOVIFIZDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(2,5-dichlorophenyl)-3-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)urea is a member of the urea class of compounds that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 341.20 g/mol
The biological activity of this compound is largely attributed to its triazole moiety, which is known for its ability to interfere with various biochemical pathways. Triazoles have been recognized for their antifungal, antibacterial, and anticancer properties due to their inhibition of enzyme systems critical for cellular function.
Antifungal Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antifungal properties. For instance, derivatives with electron-withdrawing groups have shown enhanced activity against various fungal pathogens such as Candida albicans and Aspergillus fumigatus . The specific compound has demonstrated promising results in inhibiting fungal growth in vitro.
Antibacterial Activity
Studies have shown that triazole-based compounds possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The compound exhibits effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low microgram per milliliter range .
Anticancer Potential
The triazole derivative has also been evaluated for its anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating various signaling pathways involved in cell proliferation and survival . Notably, the compound's ability to inhibit carbonic anhydrases (CAs), particularly hCA IX, has been linked to its anticancer effects .
Study 1: Antifungal Efficacy
In a study evaluating a series of triazole derivatives, the compound showed superior antifungal activity compared to standard treatments. It achieved an inhibition rate of over 80% against Fusarium oxysporum .
Study 2: Antibacterial Activity
A comparative analysis revealed that the compound exhibited a MIC of 0.125 μg/mL against E. coli, outperforming several conventional antibiotics . This suggests potential applications in treating resistant bacterial infections.
Study 3: Anticancer Activity
In a recent investigation into the anticancer properties of triazole derivatives, the compound was found to significantly inhibit tumor growth in xenograft models, with a reduction in tumor size by approximately 50% compared to control groups .
Analyse Chemischer Reaktionen
Urea Group Reactivity
The urea functional group (-NHCONH-) undergoes nucleophilic substitution and condensation reactions. Key transformations include:
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Amide bond cleavage : Under acidic (HCl, H₂SO₄) or basic (NaOH) hydrolysis, the urea group breaks to form 1-(2,5-dichlorophenyl)amine and CO₂.
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Condensation with aldehydes : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form Schiff base derivatives.
Triazole Ring Reactivity
The 1,2,4-triazole moiety participates in electrophilic substitutions and coordination reactions:
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Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in DMF to form N-alkylated or acylated derivatives .
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Metal complexation : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen atoms, forming stable complexes with potential antimicrobial applications.
Pyridazine Ring Reactivity
The pyridazinone system (6-oxo-pyridazine) exhibits redox and substitution behavior:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a tetrahydropyridazine derivative .
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Electrophilic substitution : Bromination (NBS/DMF) occurs at the 4-position of the pyridazine ring.
Dichlorophenyl Substituent Reactivity
The 2,5-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS):
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Chlorine displacement : Reacts with NaOH (150°C) to replace chlorine with hydroxyl groups.
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Suzuki coupling : Participates in palladium-catalyzed cross-couplings with arylboronic acids to form biaryl derivatives.
Synthetic Pathways and Reaction Conditions
Key synthesis steps and optimized conditions are summarized below:
Stability Under Reaction Conditions
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Thermal stability : Decomposes above 250°C, releasing HCl and CO₂.
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pH sensitivity : Stable in neutral conditions but degrades in strong acids/bases via urea hydrolysis.
Comparative Reactivity with Analogues
Mechanistic Insights
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Nucleophilic substitution (SₙAr) : The electron-withdrawing chlorine atoms activate the phenyl ring for attack by nucleophiles like OH⁻ or NH₃.
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Microwave-assisted synthesis : Reduces reaction times (e.g., cyclization from 2 hrs to 10 min) and improves yields by 15–20% compared to conventional heating .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
The 2,5-dichlorophenyl group in the target compound contrasts with the 2,5-dimethoxyphenyl group in 1-(2,5-Dimethoxyphenyl)-3-(3-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Urea (CAS 1060293-75-5, ). Chlorine substituents increase lipophilicity and metabolic stability compared to methoxy groups, which are electron-donating and may enhance solubility. For example, Cl substituents typically elevate logP values by ~0.7–1.0 units relative to OMe groups, influencing membrane permeability and target binding.
Heterocyclic Systems
- Pyridazinone-Triazole vs. Imidazopyridazine: The target’s pyridazinone-triazole system (six-membered pyridazinone fused to a triazole) differs from the imidazopyridazine in ’s compound. The pyridazinone’s ketone group enhances hydrogen-bond acceptor capacity, while the triazole offers a rigid, aromatic scaffold for target engagement. In contrast, imidazopyridazine systems (as in ) prioritize fused bicyclic aromaticity, favoring interactions with hydrophobic enzyme pockets.
- Triazole vs. Triazine: ’s compound incorporates a 1,3,5-triazine ring linked to a piperidine group .
Urea Linkage Variations
The urea moiety in the target compound is structurally conserved across all compared molecules. However, its connectivity varies:
- In ’s compound, urea links an oxaadamantane group to a triazine-piperidine system, suggesting enhanced rigidity and solubility .
- ’s compound positions urea between dimethoxyphenyl and imidazopyridazine groups, optimizing π-stacking and solubility .
Data Table: Structural and Functional Comparison
*Molecular weights calculated based on molecular formulas.
Research Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The target’s Cl substituents may improve blood-brain barrier penetration compared to OMe groups in , but could reduce aqueous solubility.
- Heterocycle-Driven Selectivity: The pyridazinone-triazole system’s hydrogen-bonding profile may confer selectivity for kinases or proteases over other targets, unlike the triazine in , which is common in antifolates.
- Urea as a Pharmacophore : The conserved urea linkage across all compounds underscores its role in mediating target binding via hydrogen bonds and dipole interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,5-dichlorophenyl)-3-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)urea, and how can experimental design improve yield?
- Methodological Answer : Begin with a stepwise synthesis involving coupling of the 2,5-dichlorophenylurea moiety to the pyridazinyl-triazole intermediate. Use statistical design of experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, fractional factorial designs can reduce trial-and-error approaches by identifying critical variables (e.g., solvent choice for regioselectivity in triazole substitution) . Computational pre-screening via quantum chemical calculations (e.g., density functional theory) can predict reaction feasibility and guide experimental conditions .
Q. How can spectroscopic and chromatographic techniques characterize the compound’s purity and structural integrity?
- Methodological Answer : Employ a combination of / NMR to confirm substitution patterns on the triazole and pyridazine rings. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., at 254 nm) assesses purity. For trace impurities, hyphenated techniques like LC-MS/MS or GC-MS are recommended. Differential scanning calorimetry (DSC) can detect polymorphic forms, critical for reproducibility in biological assays .
Q. What stability challenges arise in storage and handling of this urea derivative, and how are they mitigated?
- Methodological Answer : The compound’s urea linkage and pyridazine ring may hydrolyze under acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to monitor degradation. Use inert atmospheres (N) during synthesis and store lyophilized samples at -20°C. Consider formulation with cyclodextrins or nanocrystallization to enhance aqueous stability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., human kinase domains). Molecular dynamics simulations (GROMACS) assess binding stability over time. Quantitative structure-activity relationship (QSAR) models, trained on analogs like N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea, can prioritize modifications to enhance selectivity .
Q. What experimental strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell-free enzymatic vs. cell-based functional assays). For inconsistent IC values, analyze assay conditions (e.g., ATP concentration in kinase assays) and compound solubility. Apply meta-analysis frameworks to harmonize data, incorporating covariates like buffer pH or serum protein interference .
Q. How does the electronic nature of the 2,5-dichlorophenyl group influence reactivity in derivatization reactions?
- Methodological Answer : Use Hammett substituent constants () to correlate electronic effects with reaction rates. For example, the electron-withdrawing Cl groups may slow nucleophilic aromatic substitution on the phenyl ring. Electrochemical studies (cyclic voltammetry) can map redox behavior, guiding catalytic approaches (e.g., Pd-mediated cross-coupling) .
Q. What methodologies quantify the environmental impact of synthetic byproducts during scale-up?
- Methodological Answer : Apply green chemistry metrics (E-factor, atom economy) to the synthesis pathway. Use LC-QTOF-MS to identify and quantify hazardous byproducts (e.g., chlorinated intermediates). Lifecycle assessment (LCA) tools model waste streams, while membrane separation technologies (e.g., nanofiltration) reduce solvent waste .
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